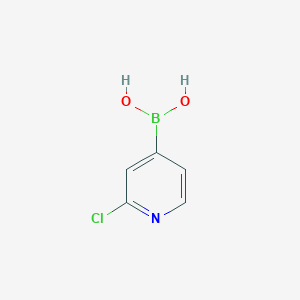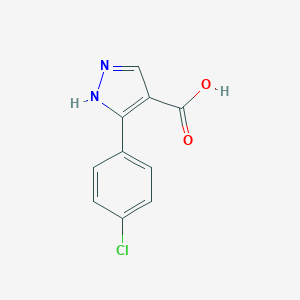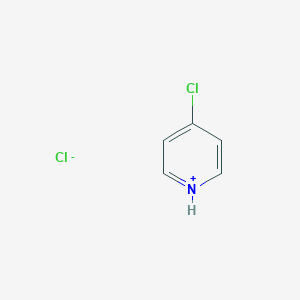
4-Chloropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyridine hydrochloride is a chemical compound with the molecular formula C5H4ClN·HCl. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mecanismo De Acción
Target of Action
4-Chloropyridine hydrochloride is a chlorine derivative of pyridine . It is primarily used as an intermediate in various chemical reactions
Mode of Action
It’s known that chloropyridines can be used to selectively halogenate the c–h precursors of pyridine c–h ligands . This process, known as “phosphonium salt installation,” is effective for the late-stage halogenation of complex pharmaceuticals .
Biochemical Pathways
For example, carbonyl compounds with two enolizable carbons next to the carbonyl have been used to synthesize 4-chloropyridines .
Result of Action
It’s known that it can be used as a biochemical reagent in life science research . It’s also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloropyridine hydrochloride can be synthesized through several methods. One common method involves the chlorination of pyridine using sulfur oxychloride in the presence of a catalyst. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 4-chloropyridine with hydrochloric acid. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction typically yields 4-chloropyridine derivatives.
Aplicaciones Científicas De Investigación
4-Chloropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including antihistamines and antiarrhythmics.
Industry: It is used in the production of agrochemicals and metal complexes
Comparación Con Compuestos Similares
2-Chloropyridine: Similar in structure but with the chlorine atom at the second position.
3-Chloropyridine: Chlorine atom at the third position, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: 4-Chloropyridine hydrochloride is unique due to its specific reactivity and position of the chlorine atom, which influences its chemical behavior and applications. Its ability to form stable hydrochloride salts makes it particularly useful in various industrial and research applications .
Propiedades
Número CAS |
7379-35-3 |
|---|---|
Fórmula molecular |
C5H5Cl2N |
Peso molecular |
150.00 g/mol |
Nombre IUPAC |
4-chloropyridine;hydron;chloride |
InChI |
InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |
Clave InChI |
XGAFCCUNHIMIRV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1Cl.Cl |
SMILES canónico |
[H+].C1=CN=CC=C1Cl.[Cl-] |
Key on ui other cas no. |
7379-35-3 |
Pictogramas |
Irritant |
Sinónimos |
4-Chloropyridine-HCl; 4-Chloropyridinium Chloride; 4-Chloropyridinium Hydrochloride; 4-Chloropyridinium Monohydrochloride; TH 336; TH 336N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


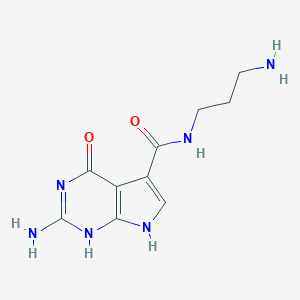
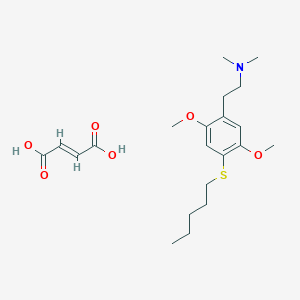


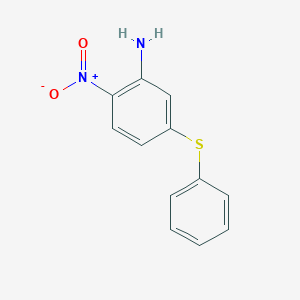
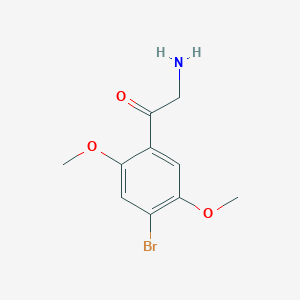

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)



